molecular formula C11H9BrO2S B2541568 7-Bromospiro[chromane-2,3'-thietan]-4-one CAS No. 1823921-28-3

7-Bromospiro[chromane-2,3'-thietan]-4-one

Cat. No.: B2541568
CAS No.: 1823921-28-3
M. Wt: 285.16
InChI Key: IIBBOAABYRNHSC-UHFFFAOYSA-N
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Description

7-Bromospiro[chromane-2,3’-thietan]-4-one is a unique compound characterized by its spirocyclic structure, which includes a chromane moiety fused to a thietane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromospiro[chromane-2,3’-thietan]-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-bromo-3,3-bis(hydroxymethyl)indolin-2-one with mesyl chloride, followed by treatment with sodium sulfide to form the thietane ring .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, focusing on yield improvement and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Bromospiro[chromane-2,3’-thietan]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-Bromospiro[chromane-2,3’-thietan]-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 7-Bromospiro[chromane-2,3’-thietan]-4-one is unique due to its combination of a chromane and thietane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

7-bromospiro[3H-chromene-2,3'-thietane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2S/c12-7-1-2-8-9(13)4-11(5-15-6-11)14-10(8)3-7/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBBOAABYRNHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=C(C=C2)Br)OC13CSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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